

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Cat. No.:	B1334244

[Get Quote](#)

An In-depth Technical Guide to **2,3,6-Trifluoro-4-(trifluoromethyl)pyridine**

This technical guide provides a comprehensive overview of **2,3,6-Trifluoro-4-(trifluoromethyl)pyridine**, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and materials science.

Molecular and Physicochemical Data

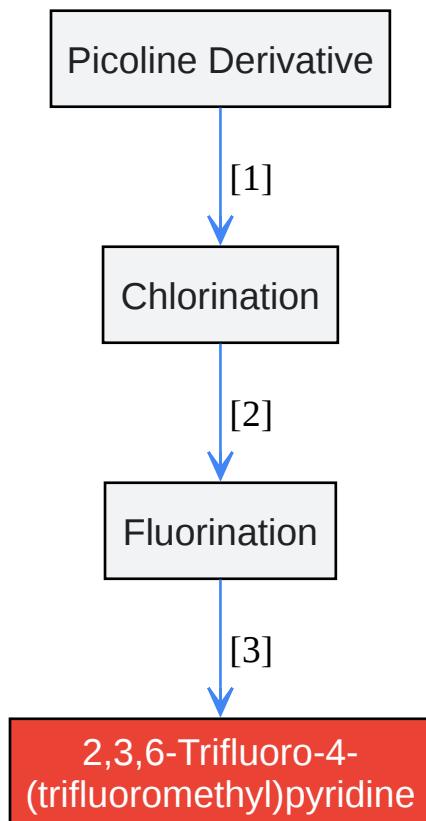
The fundamental properties of **2,3,6-Trifluoro-4-(trifluoromethyl)pyridine** are summarized in the table below, providing a foundational understanding of this compound.

Property	Value
Molecular Formula	C ₆ HF ₆ N
Molecular Weight	201.07 g/mol
CAS Number	84940-46-5

Synthesis of Fluorinated Pyridines: A General Overview

The synthesis of fluorinated pyridine derivatives is a cornerstone of modern medicinal and agrochemical research. Generally, these compounds are prepared through several key

synthetic strategies. While a specific, detailed experimental protocol for the synthesis of **2,3,6-Trifluoro-4-(trifluoromethyl)pyridine** is not readily available in public literature, the following established methods for synthesizing related trifluoromethylpyridines provide a likely framework for its production.


Two prevalent methods for the synthesis of trifluoromethylpyridine (TFMP) derivatives are:

- Chlorine/Fluorine Exchange: This method often starts with a corresponding trichloromethylpyridine and involves a halogen exchange reaction to introduce fluorine.
- Building Block Approach: This strategy involves the construction of the pyridine ring from a smaller, trifluoromethyl-containing building block.

A third, less common method involves the direct introduction of a trifluoromethyl group using a trifluoromethyl active species that reacts with bromo- or iodopyridines.

Illustrative Synthetic Pathway

The following diagram illustrates a generalized synthetic approach that could be adapted for the synthesis of **2,3,6-Trifluoro-4-(trifluoromethyl)pyridine**, based on common reactions for preparing fluorinated pyridines.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for fluorinated pyridines.

Applications in Research and Development

Fluorinated pyridines, including those with trifluoromethyl groups, are pivotal in the development of new pharmaceuticals and agrochemicals. The incorporation of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, which are all critical properties for bioactive compounds.

While specific biological activities or signaling pathway involvements for **2,3,6-Trifluoro-4-(trifluoromethyl)pyridine** are not extensively documented, its structural motifs are found in a variety of biologically active molecules. For instance, the trifluoromethylpyridine core is a key component in several commercialized agrochemicals.^[1] The 4-trifluoromethyl-substituted pyridine moiety, in particular, is present in agrochemicals like flonicamid and pyroxsulam.^[1]

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) for **2,3,6-Trifluoro-4-(trifluoromethyl)pyridine** are not publicly available. The acquisition and analysis of such data would be a critical step for any researcher working with this compound to confirm its identity and purity.

Conclusion

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound with significant potential in various fields of chemical research, particularly in the design of novel bioactive molecules. While specific experimental and biological data for this compound remain limited in the public domain, the general understanding of fluorinated pyridine synthesis and their applications provides a strong basis for its exploration by researchers and drug development professionals. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,3,6-Trifluoro-4-(trifluoromethyl)pyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1334244#2-3-6-trifluoro-4-trifluoromethyl-pyridine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com